Cas no 2353679-01-1 (rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis)

rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis Chemical and Physical Properties
Names and Identifiers
-
- Z3647402554
- tert-butyl N-{4-[(fluorosulfonyl)methyl]cyclohexyl}carbamate
- tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate
- rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis
-
- Inchi: 1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h9-10H,4-8H2,1-3H3,(H,14,15)
- InChI Key: GBXAVMDNQJFGOL-UHFFFAOYSA-N
- SMILES: S(CC1CCC(CC1)NC(=O)OC(C)(C)C)(=O)(=O)F
Computed Properties
- Exact Mass: 295.12535752 g/mol
- Monoisotopic Mass: 295.12535752 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 80.8
- Molecular Weight: 295.37
rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32417276-0.25g |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate |
2353679-01-1 | 95.0% | 0.25g |
$425.0 | 2025-03-18 | |
Enamine | EN300-32417276-5.0g |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate |
2353679-01-1 | 95.0% | 5.0g |
$2485.0 | 2025-03-18 | |
1PlusChem | 1P027VAE-250mg |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis |
2353679-01-1 | 95% | 250mg |
$588.00 | 2024-05-23 | |
Aaron | AR027VIQ-500mg |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis |
2353679-01-1 | 95% | 500mg |
$944.00 | 2025-02-15 | |
Aaron | AR027VIQ-2.5g |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis |
2353679-01-1 | 95% | 2.5g |
$2335.00 | 2025-02-15 | |
Enamine | EN300-32417276-10g |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis |
2353679-01-1 | 95% | 10g |
$3683.0 | 2023-09-04 | |
1PlusChem | 1P027VAE-1g |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis |
2353679-01-1 | 95% | 1g |
$1122.00 | 2024-05-23 | |
Aaron | AR027VIQ-50mg |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis |
2353679-01-1 | 95% | 50mg |
$300.00 | 2025-02-15 | |
Aaron | AR027VIQ-100mg |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis |
2353679-01-1 | 95% | 100mg |
$435.00 | 2025-02-15 | |
1PlusChem | 1P027VAE-5g |
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis |
2353679-01-1 | 95% | 5g |
$3134.00 | 2024-05-23 |
rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis Related Literature
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
Additional information on rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis
Research Briefing on rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis (CAS: 2353679-01-1)
In recent years, the compound rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis (CAS: 2353679-01-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorosulfonyl and carbamate functional groups, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and targeted drug delivery systems.
The primary objective of recent studies has been to elucidate the molecular mechanisms underlying its biological activity. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of the compound, which is crucial for understanding its interactions with biological targets. Preliminary results indicate that the fluorosulfonyl group plays a pivotal role in forming covalent bonds with active-site residues of target enzymes, thereby enhancing inhibitory potency.
In addition to structural studies, in vitro and in vivo assays have been conducted to evaluate the pharmacokinetic and pharmacodynamic properties of rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis. These studies have revealed favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Notably, the compound has demonstrated selective inhibition against specific proteases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases.
Recent advancements in synthetic chemistry have also facilitated the scalable production of this compound. Optimized synthetic routes, involving key intermediates such as tert-butyl (1s,4s)-4-(hydroxymethyl)cyclohexylcarbamate, have been developed to improve yield and purity. These innovations are expected to accelerate preclinical studies and pave the way for clinical trials.
In conclusion, rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis represents a promising scaffold for drug discovery. Its unique chemical properties and demonstrated biological activity underscore its potential as a therapeutic agent. Future research should focus on expanding its applications, optimizing its safety profile, and exploring combination therapies to maximize clinical benefits.
2353679-01-1 (rac-tert-butyl N-(1s,4s)-4-(fluorosulfonyl)methylcyclohexylcarbamate, cis) Related Products
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)




